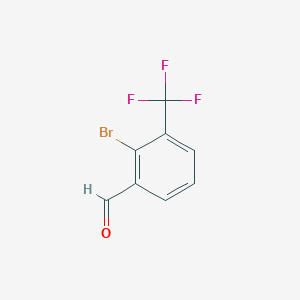

2-Bromo-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQHJQAZSSRUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743148 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-95-5 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group positioned ortho and meta to the aldehyde functionality, respectively, imparts a distinct reactivity profile. The trifluoromethyl group, a cornerstone in modern drug design, enhances metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of any chemical compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1114808-95-5 | [2][3] |

| Molecular Formula | C₈H₄BrF₃O | [2][3] |

| Molecular Weight | 253.02 g/mol | [2][3] |

| Appearance | Solid-Powder | [2] |

| Boiling Point | 225.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | OAQHJQAZSSRUQA-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting.[2][4]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[2][4][5][7]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromo, trifluoromethyl, and aldehyde functionalities onto the benzene ring. A common strategy involves the formylation of a pre-functionalized aromatic precursor.

Experimental Protocol: Synthesis via Formylation

This protocol outlines a general procedure for the synthesis of this compound starting from 2-bromo-1-(trifluoromethyl)benzene.

Step 1: Directed Ortho-Metalation and Formylation

The principle behind this step is the use of a directed metalation group (in this case, the bromine atom) to facilitate deprotonation at the adjacent ortho position by a strong base, followed by quenching with an electrophilic formylating agent.

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature. The LDA acts as a strong, non-nucleophilic base to selectively deprotonate the position ortho to the bromine.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture. The DMF serves as the formylating agent.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Chemical Reactivity and Synthetic Utility

The presence of the aldehyde, bromo, and trifluoromethyl groups makes this compound a versatile intermediate for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous synthetic manipulations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-3-(trifluoromethyl)benzoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.[8]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-bromo-3-(trifluoromethyl)phenyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[8]

-

Reductive Amination: This powerful reaction allows for the synthesis of a wide variety of secondary and tertiary amines. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9][10] This method avoids the over-alkylation often encountered in direct alkylation of amines.[10]

Reactions Involving the Bromine Atom: Cross-Coupling Reactions

The bromine atom at the 2-position is well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[11]

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][13][14] This is a highly versatile method for the synthesis of biaryl compounds.

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-100 °C, and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton would appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with each other.

-

¹³C NMR: The carbon spectrum would show eight distinct signals. The aldehyde carbonyl carbon would be found in the range of 185-195 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the bromine atom would also have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹.[15] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-H bending vibrations would be present in the fingerprint region.[15]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable building block in the synthesis of pharmaceutically active compounds. The trifluoromethyl group is a well-established bioisostere for various groups and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The aldehyde and bromo functionalities provide convenient points for molecular elaboration and the introduction of diverse pharmacophoric features.

While specific examples of marketed drugs derived directly from this compound are not prevalent in the public domain, its utility as an intermediate is evident in the patent literature and chemical supplier catalogs catering to the pharmaceutical industry. Its structural motifs are found in a range of biologically active molecules, including enzyme inhibitors and receptor modulators. The strategic placement of the substituents allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing drug-target interactions.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct reactivity, stemming from the interplay of the aldehyde, bromo, and trifluoromethyl groups, allows for a wide array of chemical transformations. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities with potential therapeutic value. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and materials science is set to increase.

References

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]

- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group's Impact: Exploring 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde: Reliable Supplier and Manufacturer for Your Chemical Synthesis Needs. Retrieved from [Link]

-

ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1114808-95-5 [sigmaaldrich.com]

- 3. This compound CAS#: 1114808-95-5 [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. benchchem.com [benchchem.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzaldehyde: A Keystone Intermediate in Modern Synthesis

This guide offers a comprehensive technical overview of 2-Bromo-3-(trifluoromethyl)benzaldehyde (CAS No. 1114808-95-5), a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and strategic applications. We will explore the causality behind its synthetic utility, grounded in the electronic interplay of its unique substituents, and provide actionable protocols for its use in transformative chemical reactions.

Core Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound, presenting an aldehyde, a bromine atom, and a trifluoromethyl group on a benzene ring. This specific ortho/meta arrangement of substituents creates a unique electronic and steric environment, making it a valuable and versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 1114808-95-5 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₄BrF₃O | |

| Molecular Weight | 253.02 g/mol | |

| Physical Form | Solid-Powder | |

| Purity | Typically ≥95% | |

| Storage | Ambient Temperature | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection) |

Synthesis Strategy: Directed Ortho-Metalation and Formylation

While multiple synthetic routes to substituted benzaldehydes exist, a highly effective and regioselective method for preparing this compound involves the directed ortho-metalation of a readily available precursor, 1-bromo-2-(trifluoromethyl)benzene.

Causality of the Synthetic Route: The trifluoromethyl (-CF3) group is a moderate ortho-directing group for lithiation, while the bromo (-Br) group is weaker. However, the C-H bond at the 3-position is activated by the strong inductive effect of the adjacent -CF3 group. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures allows for the kinetically controlled deprotonation at the 3-position, ortho to the bromine, before halogen-metal exchange can significantly occur. Trapping the resulting aryllithium intermediate with a formylating agent such as N,N-dimethylformamide (DMF) yields the target aldehyde.

Synthesis of 2-Bromo-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of the bromine atom and the trifluoromethyl group on the benzaldehyde scaffold provides a versatile platform for constructing complex molecular architectures. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromine atom serves as an exceptionally useful synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed examination of robust and efficient synthetic routes for the preparation of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Importance in Chemical Synthesis

The utility of this compound stems from its trifecta of functional groups: the aldehyde, the bromine, and the trifluoromethyl group.

-

Aldehyde Group: This group is a cornerstone of organic synthesis, readily participating in nucleophilic additions, Wittig reactions, reductive aminations, and condensations to build molecular complexity.

-

Trifluoromethyl (CF₃) Group: As a strongly electron-withdrawing and metabolically stable group, the CF₃ moiety is a privileged feature in modern drug design. Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

-

Bromo (Br) Group: The bromine atom is an excellent leaving group in cross-coupling reactions, providing a reliable site for introducing diverse substituents onto the aromatic ring.

This unique combination makes the title compound a valuable building block for synthesizing a wide array of target molecules, from active pharmaceutical ingredients (APIs) to advanced functional materials.

Principal Synthetic Strategies

Two primary and highly effective strategies for the synthesis of this compound are the oxidation of the corresponding benzyl alcohol and the reductive hydrolysis of the benzonitrile precursor. The selection between these routes often depends on the availability of starting materials, scalability requirements, and the specific hazards that can be accommodated in the laboratory setting.

Route 1: Oxidation of (2-Bromo-3-(trifluoromethyl)phenyl)methanol

This is arguably the most direct approach, involving the selective oxidation of a primary alcohol to an aldehyde. The primary challenge in this transformation is to prevent over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and controlled oxidizing agents.

The choice of oxidant is critical. Strong oxidants like potassium permanganate or chromic acid will readily oxidize the intermediate aldehyde to a carboxylic acid. Therefore, milder reagents are required.

-

Manganese Dioxide (MnO₂): Often used for oxidizing benzylic alcohols, it is mild and the workup involves simple filtration.

-

TEMPO-mediated Oxidation: Systems using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) are highly efficient and selective for primary alcohols, operating under mild conditions.[2]

-

Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC): These are reliable reagents for this transformation but can be expensive and generate hazardous waste, making them more suitable for smaller-scale syntheses.

For this guide, we will detail the TEMPO-catalyzed method due to its high selectivity, mild conditions, and good scalability.

Caption: Workflow for the synthesis via oxidation.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (2-bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq.), ethyl acetate (approx. 0.2 M solution), and potassium carbonate (2.0 eq.).[2] Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Add 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO) (0.03 eq.) and isocyanuric acid (0.1 eq.) to the stirred suspension.[2]

-

Oxidant Addition: Slowly add a 12% aqueous solution of sodium hypochlorite (NaOCl) (1.2 eq.) dropwise, ensuring the internal temperature remains between 0-10°C.[2] The pH should be maintained above 10.

-

Reaction Monitoring: Stir the reaction vigorously at 0-10°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the pure this compound.[2]

Route 2: Reductive Hydrolysis of 2-Bromo-3-(trifluoromethyl)benzonitrile

This powerful and widely used method transforms a nitrile into an aldehyde in a one-pot procedure. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed to the desired aldehyde.

The key to this synthesis is a hydride reagent that can reduce the nitrile to the imine stage without proceeding to the fully reduced amine.

-

Diisobutylaluminum Hydride (DIBAL-H): This is the reagent of choice for this transformation. It is a bulky, electrophilic reducing agent that effectively stops the reduction at the imine stage, especially when used at low temperatures.

-

Anhydrous Conditions: DIBAL-H reacts violently with water and other protic sources. Therefore, the reaction must be conducted under strictly anhydrous and inert (e.g., Argon or Nitrogen) conditions.[3]

-

Low Temperature: The reaction is typically performed at -78°C (dry ice/acetone bath) to control the reactivity of DIBAL-H and prevent over-reduction.

Caption: Workflow for the synthesis via nitrile reduction.

-

Setup: In an oven-dried, multi-neck round-bottom flask under an inert atmosphere (Argon), dissolve 2-bromo-3-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous methylene chloride or toluene (approx. 0.2 M solution).[3]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Add diisobutylaluminum hydride (DIBAL-H, typically 1.0 M in hexanes) (1.2-1.5 eq.) dropwise via a syringe, maintaining the internal temperature below -70°C.

-

Reaction: Stir the mixture at -78°C for 30-60 minutes after the addition is complete.[3] Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by dilute hydrochloric acid (e.g., 3N HCl).[3]

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for at least 15 minutes.[3] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with methylene chloride.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by flash chromatography or vacuum distillation.[3]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Oxidation | Route 2: Nitrile Reduction |

| Starting Material | (2-Bromo-3-(trifluoromethyl)phenyl)methanol | 2-Bromo-3-(trifluoromethyl)benzonitrile |

| Number of Steps | 1 | 1 (one-pot procedure) |

| Key Reagents | TEMPO, NaOCl | DIBAL-H |

| Typical Yields | Good to Excellent (>85%) | Good to Excellent (>80%) |

| Scalability | Generally good | Good, but requires careful thermal management |

| Hazard Profile | Moderate (bleach is corrosive) | High (DIBAL-H is pyrophoric and water-reactive) |

| Key Considerations | Avoidance of over-oxidation | Strict anhydrous conditions and low temperatures required |

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aldehyde proton (CHO) singlet at ~10.3 ppm. Aromatic protons in the range of 7.5-8.0 ppm showing characteristic splitting patterns. |

| ¹³C NMR | Carbonyl carbon (CHO) signal around 190 ppm. Aromatic carbons showing C-F and C-Br coupling. CF₃ carbon signal as a quartet. |

| IR Spectroscopy | Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. C-H stretch for the aldehyde proton around 2850 and 2750 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₈H₄BrF₃O (m/z ≈ 252/254) with the characteristic isotopic pattern for bromine. |

| Purity (GC/HPLC) | Purity should be ≥95% for most applications.[4] |

Note: Exact chemical shifts (ppm) can vary based on the solvent used for NMR analysis. The data provided are estimations based on similar structures.[5][6]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Sodium Hypochlorite (Bleach): Corrosive and an oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this can release toxic chlorine gas.

-

DIBAL-H: Pyrophoric; may ignite upon contact with air. It reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Halogenated Solvents (e.g., Methylene Chloride): Volatile and potentially carcinogenic. Minimize inhalation and skin contact.

-

Conclusion

The synthesis of this compound can be achieved efficiently through several strategic routes. The oxidation of the corresponding benzyl alcohol offers a direct and relatively safe pathway, particularly when using modern catalytic methods like the TEMPO/NaOCl system. Alternatively, the DIBAL-H reduction of the commercially available benzonitrile provides a powerful and high-yielding option, albeit one that requires more stringent handling of hazardous reagents. The choice of method will ultimately be guided by laboratory capabilities, scale, and starting material availability. The resulting aldehyde is a high-value intermediate, poised for use in the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- Benchchem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde.

- Pharmaffiliates. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group's Impact: Exploring 2-Bromo-5-(trifluoromethyl)benzaldehyde.

- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

- Sigma-Aldrich. (n.d.). This compound.

- Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

- ADICHEMISTRY. (n.d.). Grignard Reagent.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde synthesis.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde.

- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- Sigma-Aldrich. (n.d.). (2-bromo-3-(trifluoromethyl)phenyl)methanol.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 1114808-95-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 2-Bromo-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-(trifluoromethyl)benzaldehyde

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond simple data reporting to offer a detailed interpretation grounded in fundamental principles of substituent effects, coupling constants, and chemical shift theory. We will explore the synergistic and antagonistic electronic effects of the bromo, trifluoromethyl, and aldehyde groups on the aromatic ring, which collectively create a unique and complex spectral fingerprint. This whitepaper includes a robust, field-proven experimental protocol for data acquisition and processing, ensuring spectral integrity and reproducibility. All spectral assignments are rationalized, and quantitative data are presented in clear tabular formats. The logical frameworks for experimental design and spectral assignment are visualized using diagrams to enhance comprehension for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable synthetic intermediate, incorporating three distinct functional groups onto a benzene ring. The structural elucidation of such molecules is paramount for reaction monitoring, quality control, and understanding structure-activity relationships. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[1] However, the interpretation of NMR spectra for highly substituted aromatic systems requires a nuanced understanding of how each substituent electronically perturbs the molecule.

The focus of this guide, this compound, presents a compelling case study. It features three powerful electron-withdrawing groups (EWGs) positioned proximally on the aromatic ring:

-

An aldehyde group (-CHO) , which is strongly deactivating through both inductive and resonance effects, significantly deshielding the ortho and para positions.[2]

-

A trifluoromethyl group (-CF₃) , one of the most potent inductively electron-withdrawing groups, which strongly deshields the entire aromatic system.[3]

-

A bromo substituent (-Br) , which exhibits a dual nature: it withdraws electron density through induction but can donate electron density via resonance. Its net effect is deactivating.[4][5]

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this molecule, providing a predictive analysis based on established substituent chemical shift (SCS) principles and coupling constant data.

Theoretical Framework: Deciphering Substituent Effects

The chemical shift of any nucleus in an NMR spectrum is dictated by its local electronic environment. In substituted benzenes, the chemical shifts of the ring protons and carbons are governed by the interplay of inductive and resonance effects from the substituents.[1][6]

-

Inductive Effects: Transmitted through sigma (σ) bonds, this effect is related to the electronegativity of the substituent. All three substituents (-CHO, -CF₃, -Br) are electronegative and withdraw electron density inductively, causing a deshielding (downfield shift) of nearby nuclei. The strength of this effect diminishes with distance.[7]

-

Resonance Effects: Transmitted through the pi (π) system, this involves the delocalization of electrons. The -CHO group strongly withdraws π-electron density, particularly from the ortho and para carbons, causing significant deshielding. The -Br atom, with its lone pairs, can donate π-electron density, creating a shielding effect at the ortho and para positions, which opposes its inductive pull. The -CF₃ group does not participate significantly in resonance.

-

Magnetic Anisotropy: The π-electron system of the benzene ring and the C=O double bond of the aldehyde generate their own local magnetic fields.[8][9] Protons located in the deshielding cone of these fields (such as the aldehydic proton and the aromatic protons) experience an additive downfield shift.[10]

-

Fluorine Coupling: The presence of the -CF₃ group introduces scalar (through-bond) coupling to both carbon and hydrogen nuclei. These J-couplings are invaluable for assignments, with typical magnitudes of:

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation, data acquisition, and processing.[13][14]

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.[15][16]

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be applied if necessary. A homogeneous solution is critical to avoid poor magnetic field shimming and broad spectral lines.[17]

-

Filtration: To remove any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of cotton or Kimwipe placed inside a Pasteur pipette.[18][19]

-

Referencing: The residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H) or added tetramethylsilane (TMS, δ 0.00 ppm) can be used for chemical shift calibration.[20]

-

Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition & Processing

The following parameters are suggested for a 400 MHz spectrometer and are scalable to other field strengths.[21]

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (power-gated decoupling) |

| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) | ~240 ppm (e.g., -10 to 230 ppm) |

| Acquisition Time | ~2.0 s | ~1.0 s |

| Relaxation Delay (d1) | 2.0 s | 2.0 s |

| Number of Scans | 16 | 1024 (or more, as needed for S/N) |

| Temperature | 298 K | 298 K |

Processing Steps: [22]

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial function to correct for any baseline distortions.

-

Integration & Peak Picking: Integrate the signals for ¹H NMR and identify the precise chemical shifts for all peaks.

Spectral Analysis and Interpretation

The following analysis is a prediction based on established principles, providing a framework for interpreting the experimental spectrum.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehydic proton and three for the aromatic protons.

-

Aldehydic Proton (H-α): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[2] It will appear as a singlet far downfield, typically in the range of δ 9.8–10.5 ppm.[23][24]

-

Aromatic Protons (H-4, H-5, H-6): These three protons form a complex spin system.

-

H-6: This proton is ortho to the bromine and meta to the aldehyde and CF₃ groups. It will be deshielded by all three EWGs. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (~8 Hz, ³JHH) and H-4 (~1-2 Hz, ⁴JHH).[25]

-

H-4: This proton is ortho to the CF₃ group and meta to the aldehyde and bromo groups. It will also be significantly deshielded. It should appear as a doublet of doublets (dd) due to coupling with H-5 (~8 Hz, ³JHH) and H-6 (~1-2 Hz, ⁴JHH). It may also exhibit a small quartet splitting due to long-range coupling to the fluorine atoms (⁴JHF).

-

H-5: This proton is flanked by H-4 and H-6. It is expected to be the most upfield of the aromatic protons, though still significantly downfield. It will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar) due to coupling with H-4 and H-6 (~8 Hz, ³JHH).

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| H-α (CHO) | ~10.3 | s (singlet) | - | 1H |

| H-6 | ~8.1 | dd (doublet of doublets) | ³JH6-H5 ≈ 8.0, ⁴JH6-H4 ≈ 1.5 | 1H |

| H-4 | ~8.0 | dd (doublet of doublets) | ³JH4-H5 ≈ 8.0, ⁴JH4-H6 ≈ 1.5 | 1H |

| H-5 | ~7.7 | t (triplet) | ³JH5-H4 ≈ 8.0, ³JH5-H6 ≈ 8.0 | 1H |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: one carbonyl, six aromatic, and one for the trifluoromethyl carbon.

-

Carbonyl Carbon (C-α): This carbon is highly deshielded and will appear far downfield, typically δ 185-195 ppm.[20]

-

Trifluoromethyl Carbon (C-β): This carbon will appear as a sharp quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF ≈ 275 Hz).[11] Its chemical shift will be in the aromatic region, around δ 120-130 ppm.

-

Aromatic Carbons (C1-C6):

-

C1 (ipso-CHO): This carbon is attached to the aldehyde group and will be deshielded.

-

C2 (ipso-Br): The bromine attachment will have a modest effect on the chemical shift.

-

C3 (ipso-CF₃): This carbon is attached to the CF₃ group and will show a quartet splitting due to two-bond C-F coupling (²JCF ≈ 35 Hz).[11]

-

C4, C5, C6: These carbons will have distinct chemical shifts. Their assignments can be confirmed by observing their long-range C-F coupling patterns (³JCF and ⁴JCF) and through heteronuclear correlation experiments (HSQC/HMBC).

-

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F) | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-α (CHO) | ~188 | s (singlet) | - |

| C1 | ~137 | s | - |

| C2 | ~125 | q (quartet) | ⁴JCF ≈ 4 |

| C3 | ~132 | q | ²JCF ≈ 35 |

| C4 | ~130 | q | ³JCF ≈ 6 |

| C5 | ~135 | s | - |

| C6 | ~133 | q | ⁴JCF ≈ 4 |

| C-β (CF₃) | ~123 | q | ¹JCF ≈ 274 |

Strategy for Definitive Assignment

While the above predictions are based on solid theoretical ground, unambiguous assignment requires two-dimensional (2D) NMR experiments.

-

COSY (Correlation Spectroscopy): Would show a correlation between H-4, H-5, and H-6, confirming their connectivity on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton (H-4, H-5, H-6) directly to its attached carbon (C-4, C-5, C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal 2- and 3-bond correlations. For example, the aldehydic proton (H-α) would show correlations to C-1 and C-6, firmly establishing the geometry around the aldehyde group.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, reflecting the complex electronic interplay of its three electron-withdrawing substituents. The aldehydic proton provides a hallmark singlet at very low field (~10.3 ppm). The three aromatic protons exhibit a complex pattern of splitting between δ 7.7 and 8.1 ppm. In the ¹³C spectrum, the carbonyl carbon is observed around δ 188 ppm, and the trifluoromethyl group introduces characteristic quartet splitting patterns for itself and adjacent carbons due to C-F coupling. This in-depth guide provides researchers with the theoretical foundation and practical protocols necessary to acquire, process, and accurately interpret these spectra, facilitating the confident structural verification of this and related compounds in a drug discovery and development setting.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Kitevski, J. L., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 60(2-3), 85-93. Retrieved from [Link]

-

Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Abraham, R. J., et al. (2020). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 58(10), 996-1008. Retrieved from [Link]

-

Abraham, R. J., et al. (2020). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Kitevski, J. L., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]

-

Bruker. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

-

Wetmore, S. D., et al. (2013). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 135(36), 13493-13502. Retrieved from [Link]

-

Keeler, J. (2005). NMR Data Processing. University of Cambridge. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Adcock, W., & Abeywickrema, A. N. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 141-143. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Cossío, F. P., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623. Retrieved from [Link]

-

CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]

-

Schaefer, T., & Hutton, H. M. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(9), 1676-1683. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Problems. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2050-2063. Retrieved from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks. Retrieved from [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. RSC Publishing. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Fields, R., et al. (1978). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 1001-1007. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 12. The Duke NMR Center Coupling constants [sites.duke.edu]

- 13. faculty.washington.edu [faculty.washington.edu]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. depts.washington.edu [depts.washington.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. organomation.com [organomation.com]

- 18. sites.bu.edu [sites.bu.edu]

- 19. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 20. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. r-nmr.eu [r-nmr.eu]

- 22. youtube.com [youtube.com]

- 23. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. askthenerd.com [askthenerd.com]

- 25. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-3-(trifluoromethyl)benzaldehyde: IR and Mass Spectrometry

Abstract: 2-Bromo-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for novel pharmaceuticals and agrochemicals. Its trifluoromethyl and bromo substituents impart unique electronic properties and steric configurations that are crucial for its reactivity and biological activity. Accurate and unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the essential spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will explore the theoretical underpinnings, present field-proven experimental protocols, and detail the interpretation of the resulting spectral data, offering researchers a robust framework for structural verification and quality control.

Molecular Structure and Spectroscopic Principles

The structural integrity of a synthetic intermediate like this compound dictates the success of subsequent reaction steps and the identity of the final product. Spectroscopic methods provide a non-destructive means to probe the molecular architecture.

-

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites specific vibrational modes (stretching, bending) of chemical bonds. For our target compound, IR is essential for confirming the presence of the key aldehyde (C=O and C-H) and aromatic moieties, as well as bonds involving the halogen (C-Br) and trifluoromethyl (C-F) substituents.

-

Mass Spectrometry (MS) determines the molecular weight and provides structural information by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments. For this compound, MS is critical for confirming the molecular formula and elucidating its structure through characteristic fragmentation patterns, including the distinct isotopic signature of the bromine atom.

Chemical Structure of this compound:

-

Molecular Formula: C₈H₄BrF₃O[1]

-

Molecular Weight: 253.02 g/mol [1]

-

Structure: A benzene ring substituted with an aldehyde (-CHO) group, a bromine atom, and a trifluoromethyl (-CF₃) group at positions 1, 2, and 3, respectively.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides a molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.

Principles of Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation.[2][3][4] The IR beam is directed into a crystal with a high refractive index (e.g., diamond or zinc selenide).[5] The sample is placed in tight contact with the crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.[2][5] The sample absorbs energy at specific frequencies from this wave, and the attenuated IR beam is then directed to the detector.[5] This makes ATR-FTIR an ideal technique for analyzing solid powders like this compound.[3][6]

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol outlines a self-validating system for acquiring a high-quality IR spectrum.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Accessory Setup: Install the ATR accessory. Ensure the crystal surface is clean.

-

Background Scan (Self-Validation Step): Before analyzing the sample, run a background spectrum. This captures the absorbance of ambient moisture and carbon dioxide, as well as any signals from the instrument itself, which will then be automatically subtracted from the sample spectrum.

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ethanol or isopropanol) and a lint-free tissue to remove any residues.[6]

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the solid sample and the crystal surface, which is critical for achieving a strong, high-quality spectrum.[5]

-

Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Post-Measurement Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 4.

IR Workflow Diagram

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation and Peak Assignment

The IR spectrum of this compound is characterized by several key absorption bands. The electron-withdrawing nature of the bromine and trifluoromethyl groups influences the precise frequency of the carbonyl stretch.

| Expected Frequency (cm⁻¹) | Vibration Mode | Functional Group | Rationale and Comments |

| 3100–3000 | C-H Stretch | Aromatic Ring | Confirms the presence of the benzene ring.[7] |

| 2850 & 2750 (doublet) | C-H Stretch | Aldehyde (-CHO) | A highly diagnostic pair of weak to medium bands. The lower frequency band is particularly useful for distinguishing aldehydes from ketones.[8][9] This doublet can sometimes arise from a Fermi resonance between the C-H stretch and an overtone of the C-H bending vibration.[10] |

| ~1705 | C=O Stretch (Carbonyl) | Aromatic Aldehyde | This is typically a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹).[9][10] The presence of electron-withdrawing substituents on the ring can slightly increase this frequency. |

| 1600–1475 | C=C Stretch | Aromatic Ring | Medium to weak absorptions characteristic of the benzene ring skeletal vibrations.[7] |

| 1300–1100 | C-F Stretch | Trifluoromethyl (-CF₃) | The C-F bonds give rise to very strong, complex absorptions in this region. The presence of multiple strong bands here is a key indicator of the -CF₃ group. |

| 800-600 | C-Br Stretch | Bromo-Aromatic | A strong absorption in the lower frequency "fingerprint" region of the spectrum.[7] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial structural clues based on how the molecule fragments under energetic conditions.

Principles of Electron Ionization (EI) MS

In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•) . The M⁺• is often unstable and undergoes fragmentation, breaking into smaller charged ions and neutral radicals. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the relative abundance of each fragment. Aromatic compounds often produce a prominent molecular ion peak due to the stability of the ring system.[11][12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like our target molecule. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for detection.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[13]

-

GC-MS System Parameters:

-

GC Inlet: Set to 250°C in splitless mode for sensitive analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 1 minute.[14] This temperature program ensures good separation and peak shape.

-

MS Transfer Line: Set to 280°C to prevent sample condensation.[14]

-

Ion Source: Use standard EI at 70 eV, with a source temperature of 230°C.[13]

-

Mass Analyzer: Scan a mass range of m/z 40–400 to ensure detection of the molecular ion and all significant fragments.[13]

-

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC system.

-

Data Acquisition: The system software will acquire and store the data, producing a chromatogram and a mass spectrum for the eluted compound.

Analysis of the Mass Spectrum

The mass spectrum of this compound is expected to be highly characteristic due to its unique combination of substituents.

Molecular Ion (M⁺•) and Bromine's Isotopic Pattern: A key feature of any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[15] This means the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units: the M⁺• peak (containing ⁷⁹Br) and the [M+2]⁺• peak (containing ⁸¹Br).[16][17] This pattern is a definitive indicator of the presence of a single bromine atom in the ion.

Expected Molecular Ion:

-

M⁺•: m/z 252 (for C₈H₄⁷⁹BrF₃O)

-

[M+2]⁺•: m/z 254 (for C₈H₄⁸¹BrF₃O)

-

Relative Intensity: ~1:1

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable fragments.

-

Loss of a Hydrogen Radical (•H): α-cleavage next to the carbonyl group can lead to the loss of the aldehydic hydrogen, resulting in a strong [M-1]⁺ ion. This is a common fragmentation pathway for aldehydes.[11]

-

Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of a formyl radical.[11]

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage leads to the loss of a bromine radical, a very common fragmentation for brominated compounds.[16]

-

Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can also cleave, although this may be less favorable than C-Br cleavage. The loss of •CF₃ is a known fragmentation pathway for trifluoromethyl-substituted aromatics.[13][18]

Fragmentation Pathway Diagram

Caption: Proposed EI-MS fragmentation pathways for the target compound.

Summary of Expected Mass Fragments

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Comments |

| 252 / 254 | [M]⁺• | [C₈H₄BrF₃O]⁺• | Molecular Ion . Exhibits the characteristic ~1:1 isotopic pattern for one bromine atom. |

| 251 / 253 | [M-H]⁺ | [C₈H₃BrF₃O]⁺ | Loss of the aldehydic hydrogen radical. |

| 223 / 225 | [M-CHO]⁺ | [C₇H₃BrF₃]⁺ | Loss of the formyl radical (•CHO). |

| 183 / 185 | [M-CF₃]⁺ | [C₇H₄BrO]⁺ | Loss of the trifluoromethyl radical (•CF₃). |

| 173 | [M-Br]⁺ | [C₈H₄F₃O]⁺ | Loss of the bromine radical (•Br). This fragment will not have the Br isotopic pattern. |

| 145 | [M-Br-CO]⁺ | [C₇H₄F₃]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 173 fragment. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | A common fragment indicating the presence of a trifluoromethyl group. |

Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the synergy between different techniques. IR spectroscopy definitively confirms the presence of the aldehyde and trifluoromethyl functional groups, while mass spectrometry provides the exact molecular weight and offers a detailed map of the molecular skeleton through its fragmentation pattern, including the unambiguous identification of bromine via its isotopic signature.

By combining the data—the characteristic C=O and C-F stretches from the IR spectrum, and the correct molecular ion at m/z 252/254 with logical fragment losses in the mass spectrum—a researcher can achieve an unequivocal structural confirmation of this compound. This comprehensive approach, grounded in robust experimental protocols and sound mechanistic interpretation, is essential for ensuring the quality and identity of critical chemical intermediates in research and development.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kagramanov, N.D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Cuscunà, M., et al. (2021). ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments. MDPI. [Link]

-

Altarawneh, M., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B.C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. (n.d.). Parameters for GC/MS analysis. [Link]

-

Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

-

JoVE. (2020). Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

Sources

- 1. This compound CAS#: 1114808-95-5 [m.chemicalbook.com]

- 2. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 3. agilent.com [agilent.com]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]

- 15. whitman.edu [whitman.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

A Technical Guide to 2-Bromo-3-(trifluoromethyl)benzaldehyde: Properties, Reactivity, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)benzaldehyde (CAS No. 1114808-95-5), a key synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of the bromo, trifluoromethyl, and aldehyde functionalities on the aromatic ring imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. This document details its physicochemical properties, provides an analysis of its spectral data, outlines a plausible synthetic route with a detailed laboratory protocol, and explores its chemical reactivity and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile compound.

Introduction

This compound is a substituted aromatic aldehyde that has garnered interest as a versatile building block in organic synthesis. The presence of three distinct functional groups—an aldehyde, a bromine atom, and a trifluoromethyl group—on a benzene ring allows for a wide range of chemical transformations. The trifluoromethyl group, in particular, is of high interest in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2][3]. The aldehyde serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, while the aryl bromide is amenable to a variety of cross-coupling reactions. This guide aims to provide a detailed technical resource on this compound, enabling its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following sections detail the known and predicted properties of this compound.

Physical and Chemical Properties

While experimentally determined data for this specific isomer is limited in the public domain, a combination of data from suppliers and predictive models provides a useful profile of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1114808-95-5 | [4] |

| Molecular Formula | C₈H₄BrF₃O | [4] |

| Molecular Weight | 253.02 g/mol | [4] |

| Appearance | Crystalline powder, solid powder | |

| Boiling Point | 225.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥95% (Typical) | |

| Storage Temperature | 2-8°C, Ambient Temperature | [4] |

Spectral Data Analysis (Predicted and Analog-Based)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a downfield singlet for the aldehyde proton (CHO), typically in the range of δ 9.8-10.2 ppm. The aromatic region should display complex multiplets for the three aromatic protons, influenced by the electronic effects of the bromo and trifluoromethyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde at approximately δ 190 ppm. The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons attached to the bromine and trifluoromethyl groups showing characteristic shifts and C-F coupling. The trifluoromethyl carbon will be a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single peak, a singlet, is expected for the trifluoromethyl group, likely around δ -60 to -65 ppm relative to CFCl₃. The chemical shift will be influenced by the electronic environment of the aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹[5][6]. Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 252 and 254 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) to give [M-H]⁺ and the loss of the formyl radical (M-29) to give [M-CHO]⁺[7][8][9][10].

Table 2: Predicted Spectral Data for this compound

| Spectrum | Key Features |

| ¹H NMR | Aldehyde proton (singlet, δ ~9.8-10.2 ppm), Aromatic protons (multiplets, δ ~7.5-8.0 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), Aromatic carbons (δ ~120-140 ppm), Trifluoromethyl carbon (quartet) |

| ¹⁹F NMR | Trifluoromethyl group (singlet, δ ~-60 to -65 ppm) |

| IR | C=O stretch (~1700-1720 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (1450-1600 cm⁻¹) |

| MS (EI) | Molecular ion peaks at m/z 252/254 (1:1 ratio), Fragmentation at m/z 251/253 ([M-H]⁺), 223/225 ([M-CHO]⁺) |

Synthesis and Purification

While specific patented syntheses for this compound are not widely published, a plausible and efficient route involves the reduction of the corresponding benzonitrile precursor. This method is analogous to established procedures for the synthesis of other substituted benzaldehydes[11].

Proposed Synthetic Route

The synthesis can be envisioned in two main steps starting from 2-bromo-3-aminotoluene:

Caption: Proposed synthetic pathway for this compound.

Detailed Laboratory-Scale Synthesis Protocol: Reduction of 2-Bromo-3-(trifluoromethyl)benzonitrile

This protocol describes the reduction of the nitrile precursor to the aldehyde using Diisobutylaluminium hydride (DIBAL-H), a common and effective method for this transformation[12][13].

Materials:

-

2-Bromo-3-(trifluoromethyl)benzonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (nitrogen or argon), low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-Bromo-3-(trifluoromethyl)benzonitrile (1.0 eq). Anhydrous toluene is added to dissolve the nitrile under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: The DIBAL-H solution (1.1-1.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The rate of addition should be controlled to prevent a sudden increase in temperature.

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C, followed by slow warming to 0 °C and the addition of 2 M hydrochloric acid.

-

Workup: The mixture is stirred vigorously for 30 minutes, then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.